4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline 4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline
Brand Name: Vulcanchem
CAS No.: 2640881-51-0
VCID: VC11841529
InChI: InChI=1S/C18H26N4OS/c23-18(21-8-10-24-11-9-21)14-4-3-7-22(12-14)17-15-5-1-2-6-16(15)19-13-20-17/h13-14H,1-12H2
SMILES: C1CCC2=C(C1)C(=NC=N2)N3CCCC(C3)C(=O)N4CCSCC4
Molecular Formula: C18H26N4OS
Molecular Weight: 346.5 g/mol

4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline

CAS No.: 2640881-51-0

Cat. No.: VC11841529

Molecular Formula: C18H26N4OS

Molecular Weight: 346.5 g/mol

* For research use only. Not for human or veterinary use.

4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline - 2640881-51-0

Specification

CAS No. 2640881-51-0
Molecular Formula C18H26N4OS
Molecular Weight 346.5 g/mol
IUPAC Name [1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone
Standard InChI InChI=1S/C18H26N4OS/c23-18(21-8-10-24-11-9-21)14-4-3-7-22(12-14)17-15-5-1-2-6-16(15)19-13-20-17/h13-14H,1-12H2
Standard InChI Key CJJJPWAFUUUMAJ-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C(=NC=N2)N3CCCC(C3)C(=O)N4CCSCC4
Canonical SMILES C1CCC2=C(C1)C(=NC=N2)N3CCCC(C3)C(=O)N4CCSCC4

Introduction

Chemical Name: 4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline
This compound is likely a heterocyclic organic molecule containing a quinazoline core functionalized with piperidine and thiomorpholine moieties. Such compounds are often investigated for their potential biological or pharmacological activities due to their structural diversity.

Potential Applications

Compounds with similar structures are typically studied for:

  • Pharmacological Activity:

    • Anti-cancer properties

    • Antimicrobial or antifungal effects

    • Neurological activity (e.g., GABA receptor modulation)

  • Chemical Properties:

    • As intermediates in synthetic organic chemistry

    • For structure-activity relationship (SAR) studies

Methods of Synthesis

The synthesis of such compounds might involve:

  • Starting Materials:

    • Quinazoline derivatives

    • Piperidine and thiomorpholine precursors

  • Synthetic Steps:

    • Functionalization of the quinazoline core.

    • Coupling reactions to attach the piperidine and thiomorpholine groups.

  • Purification Techniques:

    • Chromatography (e.g., HPLC or flash chromatography)

    • Crystallization

Characterization Techniques

To confirm the structure and purity of the compound, researchers typically use:

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^{13}C NMR spectra.

    • Infrared (IR) Spectroscopy: To identify functional groups.

  • Mass Spectrometry (MS):

    • High-resolution MS for molecular weight confirmation.

  • X-ray Crystallography:

    • To determine the three-dimensional structure.

Biological Evaluation

If applicable, biological activity might be assessed using:

  • In Vitro Studies:

    • Testing against cancer cell lines or microbial strains.

  • In Silico Studies:

    • Molecular docking to predict interactions with biological targets.

  • Pharmacokinetics:

    • ADME (Absorption, Distribution, Metabolism, Excretion) profiling.

Hypothetical Data Table Example

PropertyValue/Observation
Molecular FormulaC18_{18}H26_{26}N4_{4}O2_{2}S
Molecular Weight~362 g/mol
Melting PointTBD
SolubilitySoluble in DMSO; low solubility in water
Biological ActivityTBD (e.g., IC50_{50} against cancer cells)

If you have access to more specific information about this compound or require assistance with general chemical research methodologies, feel free to ask!

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator